![molecular formula C17H14O4 B15074658 {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid is an organic compound characterized by its phenyl and acetic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid typically involves the condensation of 4-hydroxybenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new drugs targeting specific enzymes and receptors.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 4-hydroxyphenylacetic acid
- 4-phenylbutyric acid
- 4-phenyl-3-buten-2-one
Comparison: Compared to similar compounds, {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid exhibits unique structural features, such as the presence of both phenyl and acetic acid groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H14O4/c18-16(14-4-2-1-3-5-14)11-8-13-6-9-15(10-7-13)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-8+ |
InChIキー |
RAWOIFJFAZJKMJ-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


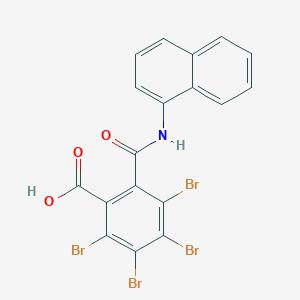
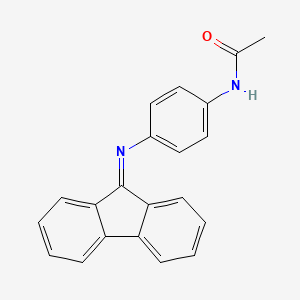
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
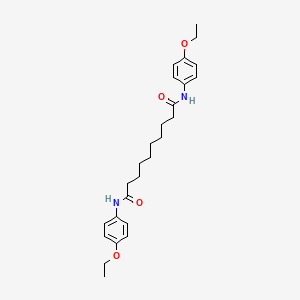
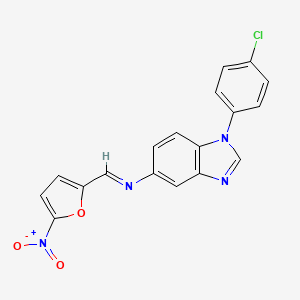
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
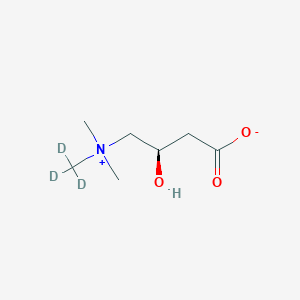
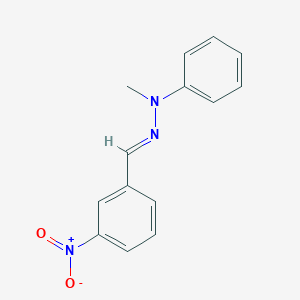
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)
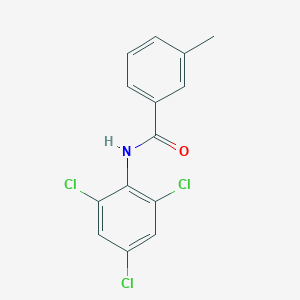

![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
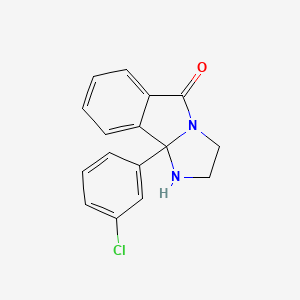
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
